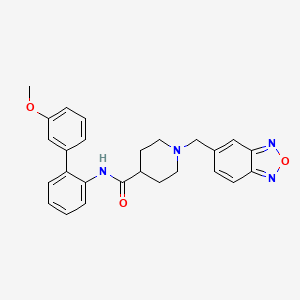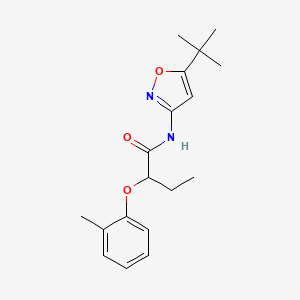![molecular formula C17H21N2O4P B5143581 diphenyl [(diethylamino)carbonyl]amidophosphate](/img/structure/B5143581.png)
diphenyl [(diethylamino)carbonyl]amidophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl [(diethylamino)carbonyl]amidophosphate, commonly known as DDVP, is a widely used insecticide and acaricide. It is a member of the organophosphate family of chemicals, which act by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and other pests. DDVP is highly effective against a wide range of pests, including mites, flies, moths, and mosquitoes, and is commonly used in agriculture, horticulture, and public health programs.
Mechanism of Action
DDVP acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and other pests. This leads to the accumulation of acetylcholine, a neurotransmitter, which causes overstimulation of the nervous system and ultimately leads to paralysis and death.
Biochemical and Physiological Effects:
DDVP exposure can have a range of biochemical and physiological effects, depending on the level and duration of exposure. In humans, exposure to high levels of DDVP can cause symptoms such as headache, dizziness, nausea, and vomiting, as well as more severe effects such as respiratory failure and convulsions. DDVP exposure has also been linked to developmental and reproductive effects in animals, although the significance of these findings for human health is unclear.
Advantages and Limitations for Lab Experiments
DDVP has several advantages for use in laboratory experiments, including its high potency, broad spectrum of activity, and relatively low cost. However, its toxicity and potential health effects must be carefully considered, and appropriate safety precautions must be taken to minimize the risk of exposure.
Future Directions
Future research on DDVP is likely to focus on several areas, including the development of safer and more effective insecticides and acaricides, the optimization of DDVP formulations and application methods, and the evaluation of the potential health effects of DDVP exposure in various occupational and environmental settings. Additionally, research may be conducted on the potential use of DDVP in combination with other insecticides and acaricides to enhance their efficacy and reduce the risk of resistance development.
Synthesis Methods
DDVP can be synthesized by reacting diethylamine with phosphorus oxychloride, followed by reaction with diphenyl chloroformate. The resulting product is a colorless to pale yellow liquid with a pungent odor, which is highly soluble in water and other polar solvents.
Scientific Research Applications
DDVP has been extensively studied for its insecticidal and acaricidal properties, as well as its potential for use in public health programs to control mosquito-borne diseases such as malaria, dengue fever, and Zika virus. Research has also been conducted on the potential health effects of DDVP exposure, particularly in occupational settings.
properties
IUPAC Name |
3-diphenoxyphosphoryl-1,1-diethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N2O4P/c1-3-19(4-2)17(20)18-24(21,22-15-11-7-5-8-12-15)23-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBCUOGHDIDVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Diphenoxyphosphoryl-1,1-diethylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-ethoxy-2-{[(2-phenylethyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5143516.png)
![1-[(4-methoxyphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5143522.png)
![2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol](/img/structure/B5143524.png)
![2-(2,4-dioxo-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5143530.png)
![1-cyclohexyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone](/img/structure/B5143536.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5143544.png)
![3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5143545.png)
![5-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143546.png)
![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5143561.png)
![N-(2-cyanophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5143586.png)
![9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5143597.png)
